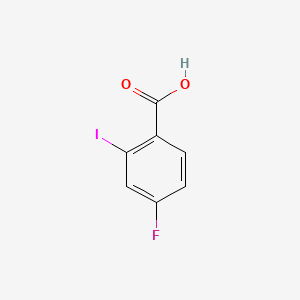![molecular formula C4H6O B1367150 5-Oxabicyclo[2.1.0]pentane CAS No. 185-96-6](/img/structure/B1367150.png)
5-Oxabicyclo[2.1.0]pentane
Overview
Description
5-Oxabicyclo[2.1.0]pentane, also known as epoxycyclobutane, is a compound with the molecular formula C4H6O . It has a molecular weight of 70.09 g/mol . The compound is also identified by the CAS number 185-96-6 .
Synthesis Analysis
The synthesis of this compound involves photochemical and thermal reactions characteristic of the carbonyl ylide . There are several publications that discuss the synthesis of this compound, including the work of Donald R. Arnold and L. A. Karnischky .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 . Its InChI key is BIMXFPIWUWKRHY-UHFFFAOYSA-N . The canonical SMILES representation is C1CC2C1O2 .
Chemical Reactions Analysis
The chemical reactions of this compound are characteristic of the carbonyl ylide . The compound undergoes photochemical and thermal reactions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 70.09 g/mol . It has a computed XLogP3-AA value of 0.5 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 70.041864811 g/mol . The topological polar surface area is 12.5 Ų . The heavy atom count is 5 .
Scientific Research Applications
Synthesis and Chemical Properties
5-Oxabicyclo[2.1.0]pentane, a unique chemical structure, has been explored in various synthetic and chemical property studies. Gassman and Mansfield (2003) detailed its synthesis as a product in a process involving annulation, cyclization, and other chemical reactions, highlighting its importance in organic syntheses (Gassman & Mansfield, 2003). Similarly, Levterov et al. (2020) developed water-soluble non-classical benzene mimics, including 2-oxabicyclo[2.1.1]hexanes, as analogues of bicyclo[1.1.1]pentane, indicating its role in the development of new chemical spaces and mimicking certain structural aspects of benzene (Levterov et al., 2020).
Medicinal Chemistry
In the realm of medicinal chemistry, Bauer et al. (2021) discussed the use of small aliphatic rings including bicyclo[1.1.1]pentanes in drug development. They emphasized these compounds' physicochemical properties and their role as functional group bioisosteres, which are crucial in designing more effective and stable pharmaceuticals (Bauer et al., 2021).
Photochemical Studies
Padwa and Brookhart (1979) investigated the photochemical rearrangement of 5,5-diaryl-2,5-dihydrofurans, leading to the formation of a 2-oxyabicyclo[2.1.0]pentane. This study highlights the compound's role in photochemical reactions and its potential in understanding complex chemical processes (Padwa & Brookhart, 1979).
Novel High Energy Density Materials
Ghule et al. (2011) conducted theoretical studies on polynitrobicyclo[1.1.1]pentanes to explore novel high energy density materials (HEDMs). Their research provided insights into the energetic characteristics and stability of these compounds, suggesting potential defense applications (Ghule et al., 2011).
Molecular Structure Analysis
Mathur, Harmony, and Suenram (1976) observed and analyzed the microwave spectra of several deuterium-labeled species of bicyclo[2.1.0]pentane. This research contributed to a better understanding of the complete molecular structure of the compound, demonstrating its significance in molecular spectroscopy (Mathur et al., 1976).
Future Directions
properties
IUPAC Name |
5-oxabicyclo[2.1.0]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-3(1)5-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXFPIWUWKRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504633 | |
| Record name | 5-Oxabicyclo[2.1.0]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185-96-6 | |
| Record name | 5-Oxabicyclo[2.1.0]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique reactive intermediate is characteristic of 5-oxabicyclo[2.1.0]pentane derivatives, and how does it contribute to their reactivity?
A1: Both research papers investigate the formation of carbonyl ylides as a key reactive intermediate generated from specific this compound derivatives upon photochemical or thermal activation [, ]. These highly reactive species contribute significantly to the diverse reactivity observed in these compounds. Carbonyl ylides can participate in various reactions, including 1,3-dipolar cycloadditions, rearrangements, and fragmentations, opening up avenues for the synthesis of complex molecular structures.
Q2: Can you provide examples of specific this compound derivatives studied and their reactions as discussed in the research?
A2: One of the papers specifically focuses on 1-carbomethoxy-4-phenyl 2,2,3,3-tetramethyl-5-oxabicyclo[2.1.0]pentane []. While detailed reaction outcomes aren't explicitly described in the provided abstracts, the research likely explores how the presence of the phenyl and carbomethoxy substituents influences the reactivity of the carbonyl ylide generated from this specific derivative. This exploration helps understand how structural modifications within the this compound scaffold can be utilized to tune the reactivity of the resulting carbonyl ylide for targeted chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





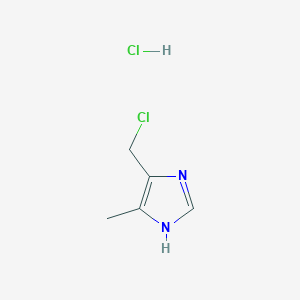
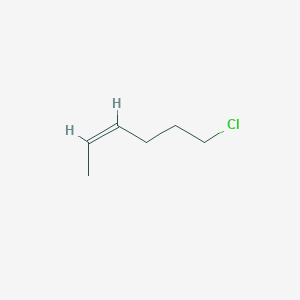

![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)

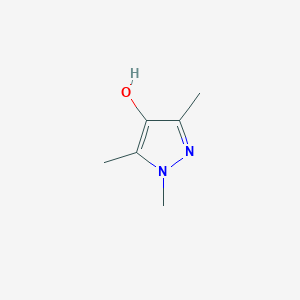

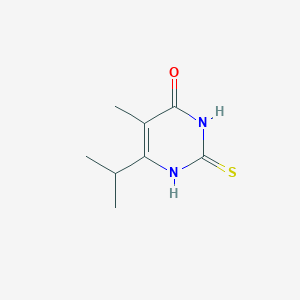
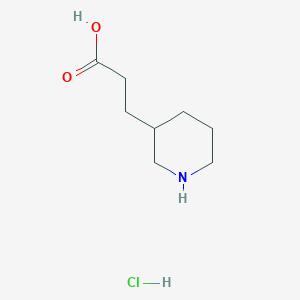
![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)
